molecular formula C8H8N2O3 B8113977 1-(3-isocyanatopropyl)-1H-pyrrole-2,5-dione

1-(3-isocyanatopropyl)-1H-pyrrole-2,5-dione

Cat. No.: B8113977
M. Wt: 180.16 g/mol
InChI Key: NWZNMORQHMUSOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Isocyanatopropyl)-1H-pyrrole-2,5-dione is a specialized organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-isocyanatopropyl)-1H-pyrrole-2,5-dione typically involves multi-step reactions. One common method includes the reaction of 3-aminopropyltrialkoxysilane with dimethyl carbonate or diethyl carbonate under controlled conditions. This method requires precise temperature and pressure control, as well as the use of specific catalysts to promote the reaction without decomposing intermediate products .

Industrial Production Methods

Industrial production methods for this compound often involve the use of high-efficiency reactors and advanced distillation techniques to ensure high purity and yield. For instance, a method involving the reaction of 3-chloropropyl trialkoxy silane with urea and ammonium salt at elevated temperatures has been reported. This method includes steps such as heating, stirring, and vacuum rectification to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(3-Isocyanatopropyl)-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include tertiary amines as catalysts, dimethyl carbonate, diethyl carbonate, and various nucleophiles. Reaction conditions often involve controlled temperatures and pressures to ensure high efficiency and yield .

Major Products

The major products formed from these reactions include urethanes, urea derivatives, and thiourethane linkages, which are crucial for applications in polymers and coatings .

Mechanism of Action

The mechanism of action of 1-(3-isocyanatopropyl)-1H-pyrrole-2,5-dione involves its reactivity with nucleophiles, leading to the formation of stable linkages such as urethanes and thiourethanes. These reactions are facilitated by the presence of catalysts and specific reaction conditions. The compound’s molecular targets include various functional groups on polymers and biomolecules, enabling its use in diverse applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Isocyanatopropyl)-1H-pyrrole-2,5-dione stands out due to its unique pyrrole-2,5-dione structure, which imparts distinct reactivity and stability. This makes it particularly suitable for applications requiring robust and durable materials .

Properties

IUPAC Name

1-(3-isocyanatopropyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c11-6-9-4-1-5-10-7(12)2-3-8(10)13/h2-3H,1,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZNMORQHMUSOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCCN=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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